

A Comparative Guide to the Spectroscopic Characterization of 2,5-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,5-Dibromobenzoic acid**

Cat. No.: **B104997**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various spectroscopic techniques for the characterization of **2,5-Dibromobenzoic acid**. The following sections detail the experimental data and protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering a multi-faceted analytical perspective on this compound.

Spectroscopic Data Summary

The quantitative data obtained from different spectroscopic analyses of **2,5-Dibromobenzoic acid** are summarized in the tables below for easy comparison.

Table 1: ^1H NMR Spectral Data of **2,5-Dibromobenzoic Acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.95	d	1H	H-6
7.65	dd	1H	H-4
7.50	d	1H	H-3
13.0 (broad s)	s	1H	-COOH

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for **2,5-Dibromobenzoic Acid***

Chemical Shift (δ) ppm	Assignment
~166	C=O
~138	C-4
~134	C-6
~132	C-1
~122	C-3
~120	C-2
~118	C-5

*Note: Experimental data for **2,5-Dibromobenzoic acid** was not readily available. The predicted values are based on the analysis of similar brominated benzoic acid derivatives.

Table 3: IR Absorption Bands for **2,5-Dibromobenzoic Acid**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
2500-3300	Broad, Strong	O-H stretch (Carboxylic acid dimer)
1680-1710	Strong	C=O stretch (Carboxylic acid)
~1600, ~1470	Medium-Weak	C=C stretch (Aromatic ring)
~1300	Medium	C-O stretch
~900	Broad, Medium	O-H bend (out-of-plane)
Below 800	Strong	C-Br stretch

Table 4: Mass Spectrometry Data for **2,5-Dibromobenzoic Acid** (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
278, 280, 282	High	[M] ⁺ (Molecular ion with isotopic pattern of two Br atoms)
261, 263, 265	Medium	[M-OH] ⁺
233, 235, 237	Medium	[M-COOH] ⁺
154, 156	Medium	[C ₆ H ₃ Br] ⁺
75	High	[C ₆ H ₃] ⁺

Table 5: Predicted UV-Vis Absorption Data for **2,5-Dibromobenzoic Acid***

λ_{max} (nm)	Solvent
~210-220	Ethanol
~280-290	Ethanol

*Note: Experimental UV-Vis data for **2,5-Dibromobenzoic acid** was not readily available. The predicted values are based on the UV-Vis spectrum of benzoic acid and the expected bathochromic shift due to bromine substitution.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **2,5-Dibromobenzoic acid** was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.
- ¹H NMR Spectroscopy:
 - Instrument: Bruker Avance 400 MHz spectrometer.

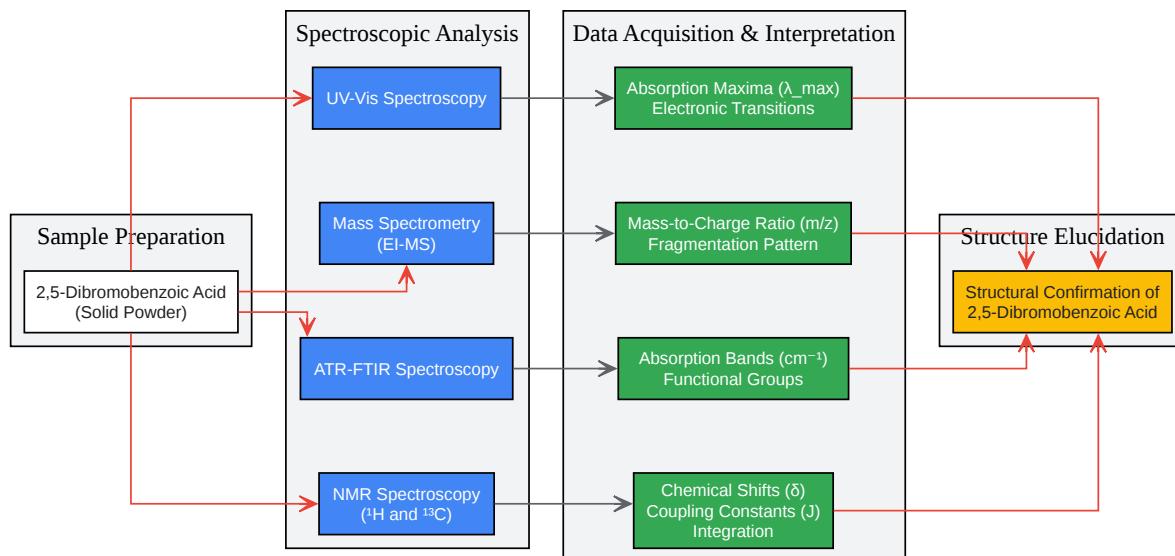
- Parameters: A standard proton NMR experiment was performed with a 30° pulse angle and a relaxation delay of 1 second. 16 scans were acquired for a good signal-to-noise ratio.
- ^{13}C NMR Spectroscopy:
 - Instrument: Bruker Avance 100 MHz spectrometer.
 - Parameters: A proton-decoupled ^{13}C NMR spectrum was acquired with a 45° pulse angle and a relaxation delay of 2 seconds. A larger number of scans (typically 1024 or more) were accumulated to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ^{13}C isotope.

2. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.
- Procedure:
 - A background spectrum of the clean, empty ATR crystal was recorded.
 - A small amount of solid **2,5-Dibromobenzoic acid** powder was placed directly onto the ATR crystal.
 - A pressure clamp was applied to ensure firm and uniform contact between the sample and the crystal.
 - The infrared spectrum was collected over a range of 4000-400 cm^{-1} by co-adding 32 scans at a resolution of 4 cm^{-1} .
 - The final spectrum was presented in transmittance or absorbance mode.

3. Electron Ionization-Mass Spectrometry (EI-MS)

- Instrument: A mass spectrometer with an electron ionization (EI) source.
- Procedure:


- A small amount of the solid sample was introduced into the ion source via a direct insertion probe.
- The sample was heated to induce vaporization into the gas phase.
- The gaseous molecules were bombarded with a beam of high-energy electrons (typically 70 eV).
- The resulting positively charged ions and fragment ions were accelerated into the mass analyzer.
- The mass-to-charge ratio (m/z) of the ions was measured.

4. Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A stock solution of **2,5-Dibromobenzoic acid** was prepared by dissolving a precisely weighed amount of the compound in a known volume of spectroscopic grade ethanol. Serial dilutions were performed to obtain a solution with an absorbance in the optimal range (0.1-1.0 AU).
- Instrument: A dual-beam UV-Vis spectrophotometer.
- Procedure:
 - The spectrophotometer was calibrated using a cuvette filled with the solvent (ethanol) as a blank.
 - The sample cuvette was filled with the prepared solution of **2,5-Dibromobenzoic acid**.
 - The absorbance spectrum was recorded over a wavelength range of 200-400 nm.
 - The wavelengths of maximum absorbance (λ_{max}) were identified.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **2,5-Dibromobenzoic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **2,5-Dibromobenzoic acid**.

- To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Characterization of 2,5-Dibromobenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b104997#characterization-of-2-5-dibromobenzoic-acid-using-different-spectroscopic-techniques>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com